4-Carbohydrazide de pyrimidine

Vue d'ensemble

Description

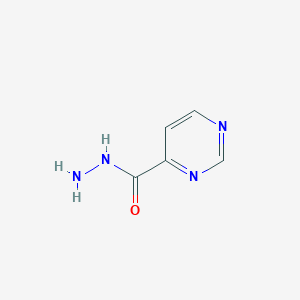

Pyrimidine-4-carbohydrazide is an organic compound with the chemical formula C5H6N4O. It appears as a white crystalline solid and is stable at room temperature and pressure. This compound is slightly soluble in water, with solubility increasing with temperature, and is soluble in organic solvents such as ethanol and chloroform . Pyrimidine-4-carbohydrazide is used in various fields, including pharmaceuticals, pesticides, and dye synthesis .

Applications De Recherche Scientifique

Pyrimidine-4-carbohydrazide has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Pyrimidine-4-carbohydrazide, like other pyrimidine derivatives, has been found to have anticancer activity . The primary targets of pyrimidine derivatives are often cancer cells . Pyrimidine is a vital heterocyclic moiety due to its large spectrum of biological and pharmacological activities . It is part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .

Mode of Action

Pyrimidine derivatives interact with their targets through diverse mechanisms of action, including kinase enzyme inhibition, cell cycle arrest, activation of oncogenes, reduction of mitochondrial membrane potential, increase of ROS, and induction of apoptosis by upregulation of apoptotic and downregulation of anti-apoptotic .

Biochemical Pathways

Pyrimidine derivatives affect various biochemical pathways. Pyrimidine biosynthesis is invariably up-regulated in tumors and neoplastic cells . The pathway has been linked to the etiology or treatment of several disorders including AIDS, diabetes, and various autoimmune diseases . Pyrimidine can be produced through de novo synthesis pathway taking amino acids as substrates or salvage pathway by uptake of the circulating pyrimidines in the bloodstream .

Pharmacokinetics

It’s worth noting that the medicinal chemistry properties of pyrimidine as a bioisostere for phenyl and other aromatic π systems have been highlighted .

Result of Action

Pyrimidine derivatives have been found to have anticancer activity . They can cause cell cycle arrest and induce apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pyrimidine-4-carbohydrazide. Factors such as food contamination, viruses, UV radiation, carcinogens from the environment and diet/lifestyle factors as nutrients, energy consumption, phytochemicals, other food ingredients, alcohol, physical activity, and smoking can influence the action of pyrimidine derivatives .

Analyse Biochimique

Biochemical Properties

Pyrimidine-4-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to react with hydrazine to form hydrazones, which are intermediates in the synthesis of various bioactive compounds . Additionally, pyrimidine-4-carbohydrazide can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways . Its interactions with metal ions and other biomolecules further highlight its versatility in biochemical applications .

Cellular Effects

Pyrimidine-4-carbohydrazide affects various cellular processes and cell types. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, pyrimidine-4-carbohydrazide derivatives have shown potential in inducing cell cycle arrest and apoptosis . This compound can also modulate the activity of key signaling molecules, thereby affecting cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of pyrimidine-4-carbohydrazide involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity . Additionally, pyrimidine-4-carbohydrazide can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular function and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pyrimidine-4-carbohydrazide have been studied over time to understand its stability and degradation. It has been found to be stable at room temperature, but its activity can decrease over time due to degradation . Long-term studies have shown that pyrimidine-4-carbohydrazide can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of pyrimidine-4-carbohydrazide vary with different dosages in animal models. At low doses, it has shown beneficial effects, such as anti-inflammatory and anticancer properties . At high doses, pyrimidine-4-carbohydrazide can exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

Pyrimidine-4-carbohydrazide is involved in several metabolic pathways. It interacts with enzymes such as dihydropyrimidinase and β-ureidopropionase, which play roles in pyrimidine metabolism . These interactions can affect metabolic flux and the levels of various metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, pyrimidine-4-carbohydrazide is transported and distributed through specific transporters and binding proteins . These transporters facilitate its movement across cellular membranes, ensuring its proper localization and accumulation in target tissues . The distribution of pyrimidine-4-carbohydrazide can significantly impact its biological activity and therapeutic potential .

Subcellular Localization

Pyrimidine-4-carbohydrazide exhibits specific subcellular localization, which can affect its activity and function. It is often localized in the cytosol and mitochondria, where it participates in various biochemical reactions . The presence of targeting signals and post-translational modifications can direct pyrimidine-4-carbohydrazide to specific cellular compartments, enhancing its efficacy in targeted therapies .

Méthodes De Préparation

Pyrimidine-4-carbohydrazide can be synthesized through several methods. One common method involves the reaction of 4-pyrimidinone with hydrazine . Another method includes the reaction of pyrimidine-4-carboxylic acid with N,N-carbonyldiimidazole followed by the addition of hydrazine . Industrial production often requires precise control of experimental conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Pyrimidine-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyrimidine-4-carboxylic acid.

Reduction: Reduction reactions can yield pyrimidine-4-carbohydrazine.

Substitution: It readily reacts with acids, bases, and metal ions. Common reagents used in these reactions include hydrazine, N,N-carbonyldiimidazole, and various acids and bases Major products formed from these reactions include pyrimidine derivatives and hydrazides.

Comparaison Avec Des Composés Similaires

Pyrimidine-4-carbohydrazide can be compared with other similar compounds such as pyridine-4-hydrazide and imidazo[1,2-a]pyridine-6-carbohydrazide . While these compounds share some structural similarities, pyrimidine-4-carbohydrazide is unique due to its specific chemical properties and broader range of applications in pharmaceuticals and industrial processes .

Propriétés

IUPAC Name |

pyrimidine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c6-9-5(10)4-1-2-7-3-8-4/h1-3H,6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTQBXDLKZTWAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332841 | |

| Record name | pyrimidine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39513-54-7 | |

| Record name | pyrimidine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is pyrimidine-4-carbohydrazide used in synthesizing single-molecule magnets?

A1: Pyrimidine-4-carbohydrazide serves as a building block for creating Schiff base ligands, which are then used to form complexes with lanthanide ions like Dysprosium (Dy3+). [, ] Specifically, it reacts with aldehyde derivatives to form the Schiff base. This Schiff base acts as a multidentate ligand, coordinating with Dy3+ ions to form dinuclear complexes. [, ] The choice of coordinated anions during this process can subtly influence the magnetic properties of the resulting Dy2 complexes by affecting the coordination geometry around the Dy3+ ions. []

Q2: What is the impact of coordinated anions on the magnetic properties of the Dy2 complexes derived from pyrimidine-4-carbohydrazide?

A2: Research has shown that even though the Dy3+ ions in these complexes may have the same N2O5 coordination environment, the specific coordinated anions (e.g., NO3- vs. AcO-) can lead to different coordination configurations—triangular dodecahedron vs. biaugmented trigonal prism, respectively. [] This difference in geometry affects the magnetic interactions within the complex. Both configurations can exhibit single-molecule magnet behavior at 0 Oe, but with varying Ueff/k values, indicating the energy barrier for magnetization reversal. []

Q3: Can pyrimidine-4-carbohydrazide be used to synthesize compounds with biological activity?

A3: Yes, pyrimidine-4-carbohydrazide can react with other building blocks to form pyrazolyl-pyrimidine hybrids that have shown potential as enzyme inhibitors. [] For example, reacting it with 6-aryl-2-(methylthio)pyrimidine-4-carbohydrazides and specific enones can yield compounds with selective inhibitory activity for butyrylcholinesterase (BChE). [] This enzyme is a potential therapeutic target for various neurological disorders.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B1297734.png)